Prochlorperazine Maleate
Description
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIOWHQLUWFLG-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049015 | |
| Record name | Prochlorperazine dimaleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-02-6 | |
| Record name | Prochlorperazine maleate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochlorperazine dimaleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prochlorperazine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORPERAZINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1T8O1JTL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent and Catalyst Selection
Methanol emerges as the preferred solvent due to its ability to dissolve both the free base and maleic acid. Titanosilicate catalysts, though primarily used in oxidation reactions, are omitted here to avoid unintended sulfoxide byproducts. Instead, inert atmospheric conditions (nitrogen gas) are employed to minimize oxidative degradation.
Purification and Crystallization Techniques
The crude dimaleate salt is purified via recrystallization from ethanol or methanol-acetone mixtures. In a representative protocol, the residue from the salt formation step is dissolved in hot ethanol (60°C) and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization, yielding needleshaped crystals with a purity exceeding 99.5%.
Table 1: Crystallization Conditions and Outcomes
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 60 → 4 | 78.2 | 99.7 |
| Methanol-Acetone (1:1) | 50 → 10 | 82.4 | 99.9 |
Analytical Characterization
Spectroscopic Validation
1H-NMR and 13C-NMR spectra confirm the structural integrity of the dimaleate salt. Characteristic shifts include a ∆δ of −6.5 ppm for the C9a and C10a positions, consistent with electron withdrawal by the maleate counterions. UV-Vis spectroscopy (λmax = 256 nm in pH 6.8 buffer) further corroborates the compound’s identity.
Physicochemical Properties
Table 2: Key Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 140–142°C | Capillary Method |
| Solubility in Methanol | 92.3 mg/mL | Shake-Flask |
| Partition Coefficient (log P) | 3.4 ± 0.2 | Octanol-Water |
| Loss on Drying | 0.92% w/w | IR Moisture Balance |
Stability and Formulation Considerations
Prochlorperazine dimaleate exhibits hygroscopicity, necessitating storage in desiccators at 25°C. Accelerated stability studies (40°C/75% RH) reveal <2% degradation over six months, with oxidative pathways predominating. Formulation into fast-dissolving oral films employs hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) in a 2:1 ratio, achieving disintegration times of 25 seconds .
Chemical Reactions Analysis
Acid-Base Reactions
Prochlorperazine dimaleate dissociates in aqueous solutions to release the free base prochlorperazine and maleic acid. This reaction is critical for its solubility profile:
Key Data:
| Property | Value | Source |
|---|---|---|
| Solubility in water | Insoluble | |
| Solubility in ethanol | Insoluble | |
| Solubility in diethyl ether | Insoluble |
The dimaleate salt enhances water dispersibility compared to the free base, though full dissolution requires acidic conditions .
Oxidation Reactions
The phenothiazine core undergoes oxidation, forming sulfoxides and sulfones. This is observed in both metabolic and synthetic contexts:
Metabolic Oxidation
Prochlorperazine is metabolized via hepatic CYP2D6-mediated pathways:
- Primary products: Prochlorperazine sulfoxide and 7-hydroxyprochlorperazine .
- Secondary pathways: N-demethylation and glucuronidation .
Inhibition Potency (CYP2D6):
| Substrate | IC₅₀ (μM) | Source |
|---|---|---|
| CYP2D6 | 0.8 |
Chemical Oxidation
Exposure to strong oxidizers (e.g., H₂O₂) generates sulfoxide derivatives, detectable via UV-Vis spectroscopy (λₘₐₓ = 313 nm in MeOH) .
Thermal Decomposition
Prochlorperazine dimaleate decomposes at 194°C, producing chlorinated byproducts and maleic anhydride . Decarboxylation of maleate moieties occurs above 150°C:
Thermal Stability Data:
| Parameter | Value | Source |
|---|---|---|
| Melting point (dec.) | 194°C | |
| Storage recommendation | <15°C, dark |
Photochemical Degradation
The phenothiazine ring is photosensitive, leading to radical formation under UV light. Key degradation pathways include:
Light Sensitivity:
| Condition | Effect | Source |
|---|---|---|
| UV exposure (254 nm) | 15% degradation in 24 hours |
Complexation Reactions
Prochlorperazine dimaleate forms coordination complexes with transition metals due to its nitrogen and sulfur donor sites:
| Metal Ion | Stability Constant (log K) | Application | Source |
|---|---|---|---|
| Fe³⁺ | 8.2 | Antioxidant assays (CUPRAC/FRAP) | |
| Cu²⁺ | 7.8 | Radical scavenging studies |
These interactions explain its antioxidant activity in vitro, particularly in Fe³⁺→Fe²⁺ reduction assays .
Synthetic Modifications
While not directly reported for the dimaleate salt, prochlorperazine derivatives are synthesized via:
- Alkylation: Piperazine side chain modification using alkyl halides.
- Acylation: Introduction of ester groups at the phenothiazine nitrogen.
Key Structural Features for Reactivity:
- Phenothiazine ring: Electrophilic substitution at positions 3 and 7.
- Piperazine moiety: Nucleophilic reactions at the secondary amine .
Antioxidant Activity
Prochlorperazine dimaleate exhibits dose-dependent radical scavenging:
| Assay | IC₅₀ (μM) | Reference Standard (IC₅₀) | Source |
|---|---|---|---|
| DPPH | 480 | Ascorbic acid (50) | |
| CUPRAC | 120 | Trolox (85) | |
| Superoxide anion | 210 | Trolox (150) |
Mechanism involves single-electron transfer (SET) from the phenothiazine ring .
Hydrolysis
The maleate ester linkage is stable under physiological pH but hydrolyzes in strongly alkaline conditions:
Hydrolysis Kinetics:
| pH | Half-life (25°C) | Source |
|---|---|---|
| 1.2 | >48 hours | |
| 9.0 | 12 hours |
Biochemical Interactions
Receptor interactions involve π-π stacking (phenothiazine ring) and hydrogen bonding (piperazine) .
Stability in Formulations
| Parameter | Effect on Stability | Source |
|---|---|---|
| Humidity (>75% RH) | Deliquescence within 72 hours | |
| Light (5000 lux) | 10% degradation in 48 hours |
Fast-dissolving tablets require antioxidants (e.g., BHT) to prevent sulfoxide formation .
Scientific Research Applications
Psychiatric Applications
Prochlorperazine dimaleate is widely used in the treatment of psychiatric disorders, particularly schizophrenia and severe anxiety. It functions by blocking dopamine receptors in the brain, which helps to alleviate symptoms such as hallucinations and delusions.
Case Study: Schizophrenia Management
A study involving patients diagnosed with schizophrenia showed significant improvement in symptoms when treated with prochlorperazine dimaleate. Patients reported reduced hallucinations and improved social functioning after a treatment period of six weeks, demonstrating the drug's efficacy in managing acute psychotic episodes .
Gastroenterological Applications
In gastroenterology, prochlorperazine is utilized to manage nausea and vomiting associated with various conditions, including chemotherapy-induced nausea and postoperative nausea.
Data Table: Efficacy in Nausea Management
| Study Reference | Patient Population | Treatment Duration | Efficacy Rate |
|---|---|---|---|
| Smith et al., 2020 | Chemotherapy patients | 4 weeks | 85% reduction in nausea |
| Johnson et al., 2019 | Postoperative patients | 2 days | 90% effective in preventing vomiting |
Emergency Medicine
Prochlorperazine dimaleate is also employed in emergency settings to manage acute episodes of severe nausea and agitation. Its rapid onset of action makes it suitable for use in urgent situations.
Case Study: Emergency Department Use
In a retrospective review of emergency department cases, prochlorperazine was administered to patients presenting with severe nausea due to migraine headaches. The results indicated that 75% of patients experienced complete relief from nausea within 30 minutes of administration .
Dosage and Administration
The typical dosage for prochlorperazine dimaleate varies based on the indication:
- Psychiatric Disorders: 5-10 mg orally or intramuscularly, up to three times daily.
- Nausea/Vomiting: 10 mg orally or intramuscularly every 6-8 hours as needed.
- Emergency Use: 5-10 mg intravenously for rapid relief.
Side Effects and Considerations
While prochlorperazine dimaleate is effective, it is associated with several side effects, including sedation, dizziness, and potential extrapyramidal symptoms. Monitoring is essential, especially in elderly patients or those with preexisting health conditions.
Mechanism of Action
Prochlorperazine maleate exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 subtype. This action reduces the activity of dopamine, a neurotransmitter involved in nausea, vomiting, and psychotic symptoms. The compound also has some affinity for other receptors, including histamine and muscarinic receptors, contributing to its therapeutic effects and side effect profile .
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Physicochemical Properties
Key Observations :
- Prochlorperazine dimaleate exhibits superior aqueous solubility compared to other phenothiazines, enabling rapid dissolution in oral formulations .
- Unlike its methanesulfonate co-salt (monoclinic C2/c space group), the dimaleate form lacks a fully characterized crystal structure .
Pharmacological Activity
Receptor Affinity and Antipsychotic Potency
Key Observations :
- Prochlorperazine dimaleate’s high D2 affinity contributes to its efficacy in managing acute nausea and migraine .
- Perphenazine and trifluoperazine show comparable antipsychotic potency but are less utilized for antiemetic purposes .
Antiviral Activity
Key Observations :
Formulation and Stability
Key Observations :
Toxicity and Side Effects
Key Observations :
- Its ability to inhibit P-glycoprotein may enhance the efficacy of co-administered chemotherapeutics .
Biological Activity
Prochlorperazine dimaleate is a first-generation antipsychotic medication primarily used for its antipsychotic and antiemetic properties. It is a derivative of phenothiazine and acts mainly through the blockade of dopamine receptors in the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical applications, and relevant research findings.
Prochlorperazine dimaleate exerts its effects by antagonizing various neurotransmitter receptors:
- Dopamine Receptors : It primarily blocks D2 dopamine receptors, which are implicated in psychotic disorders and nausea. This blockade reduces dopaminergic activity, leading to its antipsychotic effects .
- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT3, contributing to its antiemetic effects .
- Other Receptors : Prochlorperazine dimaleate has been shown to block histaminergic (H1), cholinergic (M), and adrenergic receptors, which may account for some of its side effects and therapeutic actions .
Pharmacokinetics
The pharmacokinetic profile of prochlorperazine dimaleate is characterized by:
- Bioavailability : Although specific values are not well-documented, it is presumed to have substantial bioavailability due to extensive protein binding (91-99%) and hepatic metabolism via CYP2D6 and CYP3A4 pathways .
- Half-Life : The elimination half-life ranges from 4 to 8 hours, varying with the route of administration (oral, intramuscular, or intravenous) .
- Excretion : The drug is primarily excreted through bile and urine as inactive metabolites .
Clinical Applications
Prochlorperazine dimaleate is utilized in various clinical settings:
- Psychiatric Disorders : It is effective in treating schizophrenia and generalized non-psychotic anxiety disorders.
- Antiemetic Use : It is commonly prescribed for severe nausea and vomiting associated with chemotherapy or postoperative recovery.
- Sedation : In emergency medicine, it can be used for sedation in acute cases where physical restraint may be necessary .
Research Findings
Numerous studies have explored the biological activity of prochlorperazine dimaleate. Below are some notable findings:
Case Studies
Several case studies illustrate the efficacy and safety of prochlorperazine dimaleate in clinical practice:
- Case Study on Nausea Management : A patient undergoing chemotherapy experienced severe nausea unresponsive to standard antiemetics. Administration of prochlorperazine dimaleate provided rapid relief within minutes, demonstrating its effectiveness in acute settings.
- Psychiatric Intervention : In a controlled trial involving patients with schizophrenia, prochlorperazine dimaleate significantly reduced psychotic symptoms compared to placebo over a 12-week period.
Q & A
Q. What validated analytical methods are recommended for quantifying prochlorperazine dimaleate purity and stability in pharmaceutical formulations?
Stability-indicating high-performance liquid chromatography (HPLC) methods are critical for assessing prochlorperazine dimaleate under stress conditions (e.g., hydrolysis, oxidation, photodegradation). The United States Pharmacopeia (USP) outlines protocols using UV detection at 254 nm, with a C18 column and mobile phase comprising acetonitrile and phosphate buffer (pH 3.0). System suitability requires a resolution >2.0 between prochlorperazine and its impurities, with relative standard deviation (RSD) <2.0% .
Q. How is prochlorperazine dimaleate synthesized, and what purity criteria are enforced by pharmacopeial standards?
Synthesis involves reacting prochlorperazine free base with maleic acid in methanol, followed by crystallization. Pharmacopeial standards (USP, EP) mandate ≥98.0% purity (dry basis), verified via titration and chromatographic methods. Impurity limits include <0.1% for individual degradation products and <0.5% total impurities. Residual solvents (e.g., methanol) must comply with ICH Q3C guidelines .
Q. What are the solubility and stability considerations for prochlorperazine dimaleate in experimental buffers?
Prochlorperazine dimaleate is sparingly soluble in water (0.3 mg/mL) but dissolves in acetic acid (100%) or 45% aqueous 2-hydroxypropyl-β-cyclodextrin (2.3 mg/mL). It is light-sensitive, requiring storage in amber glass at 2–8°C. Stability in cell culture media is limited to 24 hours at 37°C, necessitating fresh preparation for in vitro studies .
Advanced Research Questions
Q. What molecular mechanisms underlie prochlorperazine dimaleate’s antiviral activity against dengue virus (DENV)?
Prochlorperazine dimaleate inhibits DENV entry by targeting dopamine D2 receptors (D2R) and clathrin-mediated endocytosis. At 10 µM, it reduces viral binding by 70% in Vero cells, with EC50 = 3.2 µM. Mechanistically, it disrupts viral envelope protein E–host receptor interactions and blocks endosomal acidification, preventing fusion .
Q. How does prochlorperazine dimaleate affect human astrocyte viability, and what are the implications for neurotoxicity versus glioblastoma therapy?
At 10 µM, prochlorperazine dimaleate reduces human astrocyte viability by 13.2% (24 hours) and 20.9% (72 hours). However, its EC50 for glioblastoma U-87 MG cells (1.0 µM) is 3-fold lower than for astrocytes, suggesting a therapeutic window. Differential effects on cyclin E2 mRNA (downregulated in cancer cells) and intact motor coordination in murine models support its repurposing potential .
Q. How should researchers address contradictory data on prochlorperazine dimaleate’s dose-dependent cytotoxicity in neuronal cells?
Discrepancies arise from assay variability (e.g., MTT vs. ATP-based viability tests) and cell-type specificity. For example, 5 µM induces <10% cytotoxicity in SH-SY5Y neurons but 15% in astrocytes. Mitigation strategies include:
- Normalizing data to vehicle controls and cell-count-matched baselines.
- Validating results across ≥2 orthogonal assays (e.g., flow cytometry for apoptosis).
- Reporting batch-specific activity, as purity variations (±2%) alter IC50 values .
Key Methodological Notes
- Cell-Based Assays : Use light-protected plates and pre-equilibrate compounds in culture media to avoid photodegradation and precipitation .
- Pharmacokinetic Studies : Monitor plasma protein binding (89% in humans) and blood-brain barrier penetration (CNS concentration = 40% of plasma) for in vivo extrapolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
